molecular formula C7H10N2 B1299899 3-(2-Aminoethyl)pyridine CAS No. 20173-24-4

3-(2-Aminoethyl)pyridine

Cat. No.: B1299899
CAS No.: 20173-24-4
M. Wt: 122.17 g/mol
InChI Key: NAHHNSMHYCLMON-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)pyridine is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, featuring an aminoethyl group attached to the third position of the pyridine ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Aminoethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with 2-chloroethylamine in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(2-Aminoethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)pyridine involves its interaction with specific molecular targets. For instance, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminoethyl)pyridine is unique due to its specific position of the aminoethyl group, which influences its reactivity and binding properties. This positional difference can lead to variations in the compound’s chemical behavior and its interactions with other molecules .

Properties

IUPAC Name

2-pyridin-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHHNSMHYCLMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357538
Record name 3-(2-Aminoethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20173-24-4
Record name 3-(2-Aminoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-3-yl)ethan-1-amine
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Synthesis routes and methods I

Procedure details

LAH (1.90 g, 50 mmol) was suspended in diethyl ether (150 ml), and a solution of 3-pyridylacetonitrile (5.91 g, 50 mmol, 1.0 eq) in diethyl ether (150 ml) was added at room temperature. The mixure was stirred at room temperature for 14 hours. To this reaction mixture were successively added water (1.9 ml), a 15% aqueous sodium hydroxide solution (1.9 ml) and water (5.7 ml). The resulting precipitate was filtered through Celite and washed with diethyl ether, which was followed by concentration under reduced pressure. The obtained residue was subjected to column chromatography (chloroform/methanol=30/1-chloroform/methanol/triethylamine=8/2/0.1) to give 2-(3-pyridyl)ethylamine (2.39 g, 39%) as a colorless oil.
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
5.7 mL
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of 2-(pyridin-3-yl)acetonitrile (1 g, 8.47 mmol, 1.00 equiv), Raney nickel (1 g, 17.24 mmol, 1.00 equiv) and ammonium hydroxide (3 mL) in methanol (15 mL) was stirred under 1 atmosphere of hydrogen at room temperature overnight. The catalyst was removed by filtration through a pad of Celite and washed with several portions of methanol. The filtrate and washings were combined and concentrated under vacuum to give 940 mg (45%) of 2-(pyridin-3-yl)ethanamine as a yellow oil. LC-MS: (ES, m/z): 164 [M+CH3CN+H]+, 123 [M+H]+, 106.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Aminoethyl)pyridine
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3-(2-Aminoethyl)pyridine
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3-(2-Aminoethyl)pyridine
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Reactant of Route 6
3-(2-Aminoethyl)pyridine
Customer
Q & A

Q1: How does 3-(2-Aminoethyl)pyridine interact with the α4β2 nicotinic acetylcholine receptor compared to nicotine?

A1: Research suggests that this compound analogs likely interact with the α4β2 nicotinic acetylcholine receptor in a different orientation compared to nicotine analogs with similar substitutions. [] This difference in binding orientation could have implications for the compound's activity and selectivity at the receptor.

Q2: What is the structure of this compound?

A2: this compound consists of a pyridine ring with an aminoethyl group attached at the 3rd position. While specific spectroscopic data is not provided in the abstracts, the molecular formula is C₇H₁₀N₂ and the molecular weight is 122.17 g/mol. [, ]

Q3: What are the potential research directions for this compound and its analogs?

A4: Further investigation into the structure-activity relationship (SAR) of this compound analogs is crucial. [] Understanding how specific structural modifications impact binding affinity, selectivity, and functional effects on the α4β2 nicotinic acetylcholine receptor could lead to the development of novel therapeutic agents. Exploring the interaction with cAMP-dependent Protein Kinase A could unveil new pharmacological targets and applications for this compound. []

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